2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a pyrazine ring fused with an oxazine ring The presence of a nitrophenyl group at the 2-position of the pyrazine ring adds to its chemical complexity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one typically involves the reaction of 4-nitroaniline with appropriate reagents to form the pyrazine ring, followed by cyclization to form the oxazine ring. One common method involves the use of anthranilic acid derivatives and orthoesters in the presence of acetic acid as a catalyst . The reaction is usually carried out in ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules due to its unique structure.
Industry: May be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one is not fully understood. its biological activity is likely due to its ability to interact with various molecular targets, such as enzymes or receptors, through its nitrophenyl and oxazine moieties. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)-4H-benzo[d][1,3]oxazin-4-one
- 2-(4-Nitrophenyl)-4H-benzo[d][1,3]oxathiin-4-one
- 2-Phenyl-4H-benzo[d][1,3]oxazin-4-one
Uniqueness
2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one is unique due to the fusion of the pyrazine and oxazine rings, which is not commonly found in other similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-nitrophenyl)pyrazino[2,3-d][1,3]oxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4O4/c17-12-9-10(14-6-5-13-9)15-11(20-12)7-1-3-8(4-2-7)16(18)19/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWRXBLDNBGJGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NC=CN=C3C(=O)O2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704570 |
Source
|
Record name | 2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155513-84-1 |
Source
|
Record name | 2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.